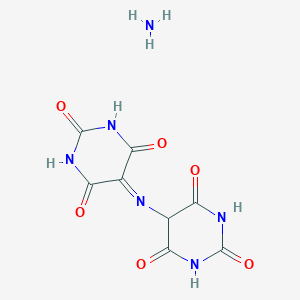

Murexide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Murexide, also known as ammonium purpurate, is a complex organic compound traditionally used as a colorimetric indicator due to its ability to change color in response to pH changes. It has been utilized in various analytical chemistry applications, including the complexometric determination of metals.

Synthesis Analysis

The synthesis of complex organic compounds like Murexide typically involves multi-step organic reactions that may include condensation, nitration, and reduction processes. For example, the synthesis of macrocyclic compounds, which share complexity with Murexide, often requires carefully controlled conditions to ensure the formation of the desired cyclic structure (Williams, 1999).

Applications De Recherche Scientifique

Summary of the Application

Murexide is used as a capping agent for the fabrication of magnetite anodes for supercapacitors . It is used for surface modification of Fe3O4 nanoparticles to enhance the performance of multi-walled carbon nanotube-Fe3O4 supercapacitor anodes .

Methods of Application

The experimental results demonstrate significant improvements in electrode performance when murexide is used as a capping or dispersing agent compared to the case with no additives . Density functional theory is used to investigate interactions between the murexide adsorbate and the Fe3O4 (001) surface, with a specific emphasis on adsorption strength, charge transfer, and electronic properties .

Results or Outcomes

When murexide is used as a capping agent, a capacitance of 4.2 F cm−2 is reported from cyclic voltammetry analysis with good capacitance retention at high scan rates . From impedance measurements, a substantial decrease in the real part of impedance for samples prepared with murexide is revealed, indicating easier charge transfer at more negative electrode potentials .

2. Application in Analytical Chemistry

Summary of the Application

Murexide is used as a complexometric indicator in analytical chemistry for complexometric titrations of calcium, copper nickel, and cobalt . It is also an inhibitor of dihydrofolate reductase .

Methods of Application

In complexometric titrations, murexide is used as an indicator due to its ability to form stable complexes with certain metal ions .

Results or Outcomes

The use of murexide enhances the accuracy and precision of complexometric titrations of calcium, copper nickel, and cobalt .

3. Application in Environmental Science

Summary of the Application

Murexide is used as an enhancer of sonochemical destruction of chlorinated hydrocarbon pollutants . This application is particularly relevant in the context of environmental remediation and pollution control .

Methods of Application

In this application, murexide is added to a solution containing chlorinated hydrocarbon pollutants. The solution is then subjected to sonication, which leads to the destruction of the pollutants .

Results or Outcomes

The use of murexide significantly enhances the efficiency of sonochemical destruction of chlorinated hydrocarbon pollutants . This results in a cleaner, less polluted environment .

Safety And Hazards

Murexide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

Orientations Futures

Recent research has investigated the effectiveness of murexide for surface modification of Fe3O4 nanoparticles to enhance the performance of multi-walled carbon nanotube-Fe3O4 supercapacitor anodes . The study demonstrated significant improvements in electrode performance when murexide is used as a capping or dispersing agent . This research study uncovers insights and proposes a novel bonding configuration of murexide that incorporates a combination of bridging and chelating bonding .

Propriétés

Numéro CAS |

3051-09-0 |

|---|---|

Nom du produit |

Murexide |

Formule moléculaire |

C₈H₈N₆O₆ |

Poids moléculaire |

284.19 g/mol |

Nom IUPAC |

azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 |

Clé InChI |

LJYRLGOJYKPILZ-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N |

SMILES canonique |

C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+] |

Autres numéros CAS |

3051-09-0 |

Synonymes |

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P |

Origine du produit |

United States |

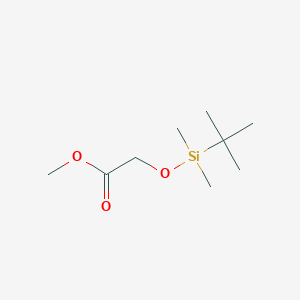

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)